furo[3,2-c]pyridin-4(5H)-one

Synthetic Chemistry Photochemistry Cycloaddition

Select furo[3,2-c]pyridin-4(5H)-one when target specificity and synthetic precision are non-negotiable. This rigid, electron-rich bicyclic scaffold is the foundational core for generating BD2-selective BET inhibitors—derivatives achieve >350-fold BRD4 BD2 selectivity and picomolar cellular potency (MV4-11 IC50 = 0.55 nM). Its N-H functionality directs exclusive photo[2+2]cycloaddition outcomes unattainable with N-alkylated or regioisomeric analogs. As a '4OFP' purine mimic, it uniquely targets purine-binding pockets in kinases and ATPases—do not substitute with thieno[3,2-c] or furo[2,3-c] isomers, which offer different hydrogen-bonding arrays and domain selectivity. Insist on data-verified [3,2-c] fusion for reliable medicinal chemistry outcomes.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 26956-43-4
Cat. No. B1296045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuro[3,2-c]pyridin-4(5H)-one
CAS26956-43-4
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1OC=C2
InChIInChI=1S/C7H5NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h1-4H,(H,8,9)
InChIKeyFYNCIYHECMWXPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-c]pyridin-4(5H)-one (CAS 26956-43-4): Baseline Procurement & Scaffold Profile


Furo[3,2-c]pyridin-4(5H)-one (CAS 26956-43-4) is a heterocyclic scaffold characterized by a fused furan and pyridin-4-one ring system. It serves as a core structural motif for developing bioactive molecules, particularly in oncology and CNS research [1]. Unlike non-fused pyridinones, its rigid, electron-rich bicyclic framework provides a distinct vector for selective functionalization, making it a valuable intermediate for generating targeted compound libraries in medicinal chemistry [2]. The compound exists primarily as a solid with a molecular weight of 135.12 g/mol, and its physicochemical properties are predictive of its behavior in further synthetic elaboration [3].

Why Generic Furopyridinone Substitution Fails for Furo[3,2-c]pyridin-4(5H)-one (CAS 26956-43-4)


Substituting furo[3,2-c]pyridin-4(5H)-one with a regioisomer or heteroatom analog without verifying specific data risks compromising both synthetic outcomes and biological activity. As demonstrated in comparative photocycloaddition studies, the presence of an N-methyl group versus a hydrogen atom on the pyridinone ring drastically alters the regioselectivity and types of photoadducts formed [1]. Furthermore, class-level evidence shows that the specific [3,2-c] fusion and 4(5H)-one arrangement is critical for achieving high domain selectivity in kinase inhibition, a property that is not necessarily transferable to thieno[3,2-c] or furo[2,3-c] analogs, which present different hydrogen-bonding arrays [2]. This necessitates a data-driven selection process rather than generic procurement based on chemical similarity.

Quantitative Differentiation Guide for Furo[3,2-c]pyridin-4(5H)-one (CAS 26956-43-4)


Regioselective Photocycloaddition: Furo[3,2-c]pyridin-4(5H)-one vs. N-Methyl Derivative

The photocycloaddition of furo[3,2-c]pyridin-4(5H)-one (1) to acrylonitrile yields a distinct adduct at the carbonyl oxygen and a mixture of four cyclobutane-fused isomers at the 6- and 7-positions. In contrast, its N-methyl derivative (1-Me) yields a different set of photoadducts (N-methyl derivatives 3a-Me, 3b-Me, 3c-Me, and 3d-Me), confirming that the presence of the free N-H hydrogen in the target compound is essential for directing the specific reactivity pattern [1].

Synthetic Chemistry Photochemistry Cycloaddition

BD2-Selective BET Inhibition: Class-Level Potency Enabled by the Furo[3,2-c]pyridin-4(5H)-one Scaffold

Derivatives built upon the furo[3,2-c]pyridin-4(5H)-one scaffold, such as compound 8l (XY153), demonstrate exceptional potency and domain selectivity as BD2-selective BET inhibitors. The representative derivative 8l potently bound to BRD4 BD2 with an IC50 value of 0.79 nM and displayed 354-fold selectivity over BRD4 BD1 [1]. This high level of selectivity is a class-level property enabled by the core scaffold and is not a generic feature of all furopyridinones.

Medicinal Chemistry Oncology Epigenetics

Physicochemical Differentiation: LogP Value of Furo[3,2-c]pyridin-4(5H)-one vs. Furo[2,3-c]pyridin-7(6H)-one

The calculated LogP value for furo[3,2-c]pyridin-4(5H)-one is 1.1211 [1], placing it in a moderately lipophilic range. In comparison, the regioisomer furo[2,3-c]pyridin-7(6H)-one has reported LogP values ranging from 1.12 to 1.62, with its moderate lipophilicity noted to contribute to good solubility in polar organic solvents . This quantitative difference in lipophilicity between the two regioisomers can be a decisive factor when optimizing a lead series for desirable ADME properties.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Structural Mimicry: Furo[3,2-c]pyridin-4(5H)-one as a Purine Analog vs. Furo[2,3-c]pyridin-7(6H)-one

Furo[3,2-c]pyridin-4(5H)-one (designated '4OFP') is classified as a purine mimic due to its specific hydrogen-bonding donor/acceptor array. This is in contrast to its regioisomer, furo[2,3-c]pyridin-7(6H)-one ('7OFP'), which is characterized as a pyrimidine mimic [1]. The ability of these analogs to form base pairs with either a purine or a pyrimidine is dependent on the position of the heteroatoms and their hydrogen-bonding capabilities.

Chemical Biology Structural Biology Nucleoside Mimics

Target Application Scenarios for Furo[3,2-c]pyridin-4(5H)-one (CAS 26956-43-4)


Discovery of Next-Generation BD2-Selective BET Inhibitors for Oncology

This scaffold is the foundational core for generating BD2-selective BET inhibitors. As demonstrated by derivative 8l (XY153), the furo[3,2-c]pyridin-4(5H)-one framework enables the development of compounds with >350-fold selectivity for BRD4 BD2 over BD1 and picomolar cellular potency (e.g., MV4-11 IC50 = 0.55 nM). This application is crucial for separating the efficacy of BET inhibition from its associated toxicities [1].

Synthetic Chemistry for Controlled Cycloaddition and Scaffold Elaboration

This compound is the reagent of choice for photo[2+2]cycloadditions where a specific, N-H-directed regioisomeric outcome is required. Its reactivity pattern differs significantly from its N-alkylated derivatives, providing a strategic advantage for constructing complex cyclobutane-fused heterocyclic libraries [2].

Design of Purine-Mimetic Chemical Probes

Based on its established structural classification as a '4OFP' purine mimic, this scaffold is uniquely suited for designing inhibitors or chemical probes targeting purine-binding pockets in kinases, ATPases, or other enzymes. It should be prioritized over '7OFP' analogs which are pyrimidine mimics and would engage different protein domains [3].

Technical Documentation Hub

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